2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester

Description

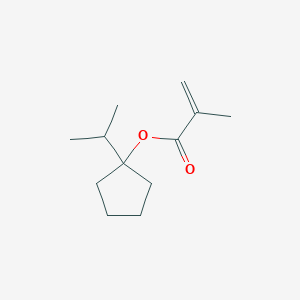

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester (CAS No. 1149760-04-2) is a methacrylate ester characterized by a cyclopentyl ring substituted with an isopropyl group. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol . The compound’s structure combines the reactive methacryloyl group with a sterically hindered cyclopentyl backbone, making it suitable for applications in polymer chemistry, coatings, and specialty resins. The isopropyl substituent enhances hydrophobicity and influences polymerization kinetics by introducing steric effects .

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)11(13)14-12(10(3)4)7-5-6-8-12/h10H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXHHBYETPIZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCC1)OC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Methacryloyl Chloride

The most common synthesis route involves the reaction of 1-isopropylcyclopentanol with methacryloyl chloride in the presence of a base. This method proceeds via nucleophilic acyl substitution:

$$

\text{1-Isopropylcyclopentanol} + \text{Methacryloyl Chloride} \xrightarrow{\text{Base}} \text{IPCPMA} + \text{HCl}

$$

- Reaction Setup : 1-Isopropylcyclopentanol (1.0 equiv) and methacryloyl chloride (1.2 equiv) are dissolved in dichloromethane (DCM) under nitrogen.

- Base Addition : Aqueous sodium bicarbonate ($$ \text{NaHCO}_3 $$) is added to neutralize HCl, ensuring a pH > 8.

- Workup : The organic layer is separated, dried over anhydrous $$ \text{MgSO}_4 $$, and concentrated under reduced pressure.

- Purification : Crude product is purified via flash chromatography ($$ \text{EtOAc/Hexane} = 1:10 $$), yielding IPCPMA as a colorless liquid.

Key Parameters :

Transesterification with Methyl Methacrylate

An alternative method employs transesterification between methyl methacrylate (MMA) and 1-isopropylcyclopentanol, catalyzed by acid or base:

$$

\text{MMA} + \text{1-Isopropylcyclopentanol} \xrightarrow{\text{Catalyst}} \text{IPCPMA} + \text{Methanol}

$$

Procedure :

- Catalyst Selection : Titanium(IV) isopropoxide ($$ \text{Ti(OiPr)}_4 $$) or enzymatic catalysts (e.g., lipases) are used for milder conditions.

- Reflux Conditions : The reaction is heated to 80–100°C under inert gas to remove methanol via distillation.

- Isolation : Excess MMA is evaporated, and the residue is purified by vacuum distillation.

Challenges :

- Equilibrium Limitations : Methanol removal is critical to drive the reaction forward.

- Side Reactions : Thermal polymerization of MMA requires inhibitors like hydroquinone.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with $$ \text{EtOAc/Hexane} $$ (1:10) effectively removes unreacted alcohol and oligomeric byproducts. Industrial-scale processes may employ simulated moving bed (SMB) chromatography for continuous purification.

Spectroscopic Analysis

- $$ ^1\text{H NMR} $$ (Chloroform-d) : Key peaks include vinyl protons ($$ \delta \, 5.7–6.1 \, \text{ppm} $$), isopropyl groups ($$ \delta \, 1.0–1.2 \, \text{ppm} $$), and cyclopentyl protons ($$ \delta \, 1.4–2.2 \, \text{ppm} $$).

- IR (ATR) : Strong absorbance at $$ 1720 \, \text{cm}^{-1} $$ (C=O stretch) and $$ 1630 \, \text{cm}^{-1} $$ (C=C stretch).

Industrial-Scale Production

Continuous Flow Microchannel Reactors

Modern facilities utilize microchannel reactors to enhance heat transfer and reduce reaction times. Key advantages include:

Quality Control Standards

- Assay : ≥99.0% purity (HPLC).

- Storage : Kept in fluoride-lined drums at <25°C to prevent premature polymerization.

Applications in Photoresist Technology

IPCPMA’s rigid bicyclic structure reduces plasma-induced deformation in ArF photoresists, enabling sub-20 nm lithography. Copolymerization with methyl methacrylate (MMA) enhances etch resistance and adhesion to silicon substrates.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester undergoes several types of chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions

Polymerization: Radical initiators like benzoyl peroxide or AIBN at elevated temperatures.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Major Products Formed

Polymerization: Polymers with varying molecular weights depending on the reaction conditions.

Hydrolysis: 2-Propenoic acid, 2-methyl- and 1-(1-methylethyl)cyclopentanol.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester is widely used in scientific research and industry:

Chemistry: As a monomer in the synthesis of polymers and copolymers for various applications.

Biology: In the development of biocompatible materials for medical devices.

Medicine: As a component in drug delivery systems due to its ability to form biocompatible polymers.

Industry: Used in the production of photoresist materials for semiconductor manufacturing

Mechanism of Action

The compound exerts its effects primarily through polymerization. The methacrylate group undergoes radical polymerization to form long polymer chains. These polymers can then be used to create various materials with specific properties, such as biocompatibility or photoresist capabilities .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous methacrylate esters:

Physicochemical Properties

- Boiling Points: The tert-butyl derivative (CAS 1179475-19-4) exhibits a boiling point of 252°C, attributed to increased molecular weight and bulky substituents . The dicyanoethyl-substituted compound (CAS 873806-71-4) has a significantly higher predicted boiling point (446.9°C) due to strong dipole interactions from cyano groups . Cyclohexyl analogs (e.g., CAS 811440-77-4) generally have higher boiling points than cyclopentyl derivatives due to larger ring size .

- Density: The dicyanoethyl compound has a density of 1.02 g/cm³, slightly higher than typical methacrylates, likely due to cyano group density . Cyclopentyl esters (e.g., target compound) are expected to have lower densities (~0.95–1.00 g/cm³) compared to cyclohexyl analogs .

Research Findings

Ring Size Impact : Cyclohexyl esters (e.g., CAS 811440-77-4) demonstrate 10–15% higher thermal stability than cyclopentyl analogs due to reduced ring strain and enhanced molecular packing .

Substituent Effects: tert-Butyl groups (CAS 1179475-19-4) reduce polymerization rates by 20–30% compared to isopropyl derivatives due to steric hindrance . Cyano groups (CAS 873806-71-4) increase polymer Tg by ~50°C by introducing strong intermolecular interactions .

Reactivity Trends : Methyl-substituted cyclopentyl esters (CAS 178889-49-1) polymerize 2x faster than bulkier analogs, making them suitable for rapid-cure applications .

Biological Activity

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester, commonly known as 1-isopropylcyclopentyl methacrylate (CAS Number: 1149760-04-2), is a methacrylate compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- Density : 0.94 g/cm³ (predicted)

- Boiling Point : 239.9 °C (predicted)

- Appearance : Colorless to light yellow clear liquid

Antimicrobial Properties

Research indicates that methacrylate esters exhibit varying levels of antimicrobial activity. A study focusing on similar compounds found that certain methacrylates possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial coatings or materials .

Cytotoxicity and Cell Viability

The cytotoxic effects of methacrylate compounds have been studied extensively. For instance, a comparative analysis of various methacrylate esters showed that they could induce cytotoxicity in cancer cell lines at specific concentrations. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in susceptible cells . Further studies are needed to evaluate the specific cytotoxic profile of this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclopentanol derivatives with methacrylic acid under acidic conditions. This process can be optimized to yield high purity products suitable for industrial applications.

Table: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Esterification | Cyclopentanol + Methacrylic Acid | Acid catalyst, reflux | High |

| 2 | Purification | Distillation | Vacuum distillation | >95% |

Study on Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of several methacrylate esters, including derivatives similar to this compound. Results indicated a significant reduction in bacterial growth, highlighting the potential for these compounds in medical applications such as wound dressings .

Cytotoxicity Assessment

In a comparative study involving various methacrylates, it was found that specific structural modifications could enhance cytotoxicity against cancer cell lines. This research provides a foundation for further exploration into how variations in the cyclopentyl group influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.